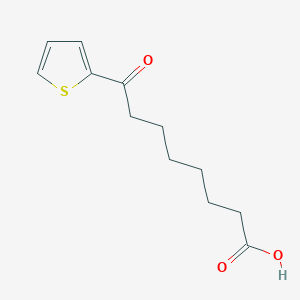

8-Oxo-8-(2-thienyl)octanoic acid

Description

Contextualization within Oxo-Carboxylic Acids and Thiophene-Containing Organic Molecules

To fully appreciate the significance of 8-Oxo-8-(2-thienyl)octanoic acid, it is essential to understand its constituent chemical families.

Oxo-Carboxylic Acids: This class of organic compounds is characterized by the presence of both a carboxyl group (-COOH) and a ketone or aldehyde group (C=O) within the same molecule. ncert.nic.in The carboxyl group, a combination of a carbonyl and a hydroxyl group, imparts acidic properties to the molecule, allowing it to donate a proton. numberanalytics.comwikipedia.org Carboxylic acids are widespread in nature, contributing to the properties of substances like vinegar and are fundamental in various biological and industrial processes. numberanalytics.comteachy.ai Their ability to form intermolecular hydrogen bonds results in high boiling points and solubility in polar solvents. numberanalytics.com The presence of an additional oxo (ketone) group, as in this compound, introduces another site for chemical reactions, making these molecules versatile building blocks in organic synthesis. For instance, α-oxo acids can be used in decarboxylative reactions to form unsymmetrical ketones. acs.org

Thiophene-Containing Organic Molecules: Thiophene (B33073) is a five-membered aromatic heterocyclic compound containing a sulfur atom. bohrium.com This structural motif is considered a "privileged pharmacophore" in medicinal chemistry due to its diverse biological activities. nih.govrsc.org The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without loss of activity. cognizancejournal.com Thiophene and its derivatives are integral components of numerous approved drugs with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents. nih.govcognizancejournal.comnih.gov Their significance extends beyond medicine into materials science, where they are used in the development of organic semiconductors and light-emitting diodes. nih.gov

Rationale for Advanced Academic Investigation of this compound

The focused investigation of this compound stems from the promising combination of its structural features. The presence of the thiophene ring suggests potential pharmacological activity, a hypothesis supported by the vast number of thiophene derivatives used in medicine. rsc.orgnih.gov The long-chain carboxylic acid component is also a feature of many biologically active molecules, including fatty acids and anti-inflammatory agents.

While specific research detailing the biological activity of this compound is not yet widespread, structurally related oxo-fatty acids have demonstrated biological effects. For example, 8-oxo-octanoic acid is a known product of lipid peroxidation and a potential marker for oxidative stress. biosynth.com Furthermore, another related compound, 8-oxo-9-octadecenoic acid, has been shown to possess potent anti-inflammatory properties. nih.gov

The commercial availability of this compound as a chemical compound for medicinal purposes further underscores its potential as a valuable intermediate or a final active molecule in drug discovery and development. pharmint.net Researchers are drawn to such molecules to explore new therapeutic avenues, leveraging the established biological importance of both thiophenes and carboxylic acids. cognizancejournal.com

Overview of Contemporary Research Paradigms in Organic Synthesis and Characterization of Novel Chemical Entities

The synthesis and study of new molecules like this compound are guided by modern principles and powerful analytical techniques.

Organic Synthesis: Contemporary organic synthesis emphasizes the development of efficient, selective, and sustainable methods. kvmwai.edu.ingoogle.com Key trends include:

Catalysis: The use of metal catalysis, organocatalysis, and biocatalysis is central to modern synthesis, enabling reactions that were previously difficult or impossible. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, minimizing waste.

C-H Functionalization: Directly converting stable carbon-hydrogen bonds into more complex functional groups is a major area of research, streamlining synthetic pathways.

Photoredox and Electrochemical Methods: These techniques use light or electricity to drive chemical reactions, often under mild conditions, offering new ways to form chemical bonds. acs.org

Characterization of Novel Chemical Entities: Once a new compound is synthesized, its structure and purity must be unequivocally established. A suite of analytical methods is employed for this purpose:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy provide detailed information about the molecular structure and the functional groups present.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide clues about its structure through fragmentation analysis.

Chromatography: Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from any impurities, thereby establishing its purity.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine a compound's thermal stability and melting point. mdpi.com

These modern synthetic and analytical paradigms ensure that new chemical entities are created efficiently and characterized thoroughly, paving the way for the exploration of their properties and potential applications.

Chemical and Physical Data

Below are tables detailing the known identifiers and predicted properties for this compound.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 362669-55-4 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆O₃S |

| InChI Code | 1S/C12H16O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9H,1-4,6,8H2,(H,14,15) sigmaaldrich.com |

| Physical Form | White Solid sigmaaldrich.com |

Interactive Data Table: Research Findings on Related Compounds

| Compound Name | Research Focus | Key Finding |

| 8-oxo-octanoic acid | Oxidative Stress Marker | Identified as a product of lipid peroxidation, its presence in plasma can indicate oxidative stress. biosynth.com |

| 8-oxo-9-octadecenoic acid | Anti-inflammatory Activity | Significantly suppresses the production of nitric oxide and inflammatory cytokines in macrophage cells. nih.gov |

| Triglycerides of octanoic acid | Synthesis Intensification | Ultrasound application significantly increases the conversion percentage in a shorter time compared to conventional synthesis. nih.gov |

| 8-oxoguanine / 8-oxodeoxyguanosine | Oxidative DNA Damage Biomarker | Quantification in biological samples is used to assess oxidative stress and evaluate risks for various diseases, including cancer and neurodegenerative disorders. nih.gov |

| 8-oxoadenine | Oxidative Nucleic Acid Damage | A major product of adenosine (B11128) oxidation, it is a mutagenic lesion in DNA and RNA. nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

8-oxo-8-thiophen-2-yloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9H,1-4,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIDDDWZDRLLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453088 | |

| Record name | 8-OXO-8-(2-THIENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-55-4 | |

| Record name | 8-OXO-8-(2-THIENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Oxo 8 2 Thienyl Octanoic Acid

De Novo Synthetic Strategies for 8-Oxo-8-(2-thienyl)octanoic Acid

The creation of this compound from basic starting materials can be accomplished through several strategic pathways. These strategies are designed for efficiency and adaptability, allowing for the synthesis of the target molecule and its derivatives.

Multistep Convergent and Divergent Synthesis Approaches

A plausible convergent synthesis would involve the preparation of a reactive derivative of the octanoic acid chain and a separate thiophene (B33073) nucleophile. For instance, a "one-pot" synthesis strategy can be adapted from similar preparations, such as that of 8-furan-8-oxooctanoic acid methyl ester. google.com In this approach, suberic acid is converted to its diacid chloride, which then undergoes a regioselective Friedel-Crafts acylation with thiophene. The remaining acid chloride can then be hydrolyzed or reacted with an alcohol to form the ester, which is subsequently hydrolyzed to the carboxylic acid.

Divergent synthesis strategies are also valuable, particularly for creating a library of related compounds from a common intermediate. Starting from this compound, the ketone or carboxylic acid functionalities can be selectively modified to produce a range of analogues.

Targeted Formation of the Carbonyl and Carboxylic Acid Functionalities

The formation of the ketone and carboxylic acid groups is central to the synthesis of this compound. The carboxylic acid is typically introduced using a starting material that already contains this group or a precursor, such as an ester or a nitrile. For example, suberic acid or its monomethyl ester can serve as the source of the eight-carbon chain with a terminal carboxylic acid.

The carbonyl group is most commonly formed through a Friedel-Crafts acylation reaction, which is discussed in more detail in the following section. This reaction creates the C-C bond between the thiophene ring and the octanoic acid chain, simultaneously generating the ketone functionality.

Heterocyclic Functionalization and Thiophene Moiety Incorporation via Acylation Reactions

The incorporation of the thiophene ring is a critical step, and Friedel-Crafts acylation is the most direct and widely used method for this transformation. sigmaaldrich.com In this reaction, thiophene acts as the nucleophilic aromatic ring that attacks an electrophilic acylium ion. The acylium ion is generated from an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.com

The acylation of thiophene is known to be highly regioselective, with the electrophile preferentially attacking the C2 position. This is due to the greater stabilization of the cationic intermediate formed during attack at this position compared to the C3 position. echemi.com A variety of Lewis acids can be used to catalyze the reaction, with common choices including aluminum chloride, stannic chloride, and boron trifluoride etherate. google.comgoogle.com More modern and milder catalysts, such as zeolites and rare earth metal triflates, have also been developed to improve yields and reduce side reactions. researchgate.netzenodo.org

A typical procedure would involve the reaction of thiophene with the acid chloride of monomethyl suberate (B1241622) in the presence of a Lewis acid catalyst. The reaction is usually carried out in an inert solvent at low to moderate temperatures.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene

| Catalyst | Acylating Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl chlorides, Anhydrides | Inert solvent, 0°C to RT | High reactivity | Can cause side reactions, requires stoichiometric amounts | google.com |

| Stannic chloride (SnCl₄) | Acyl chlorides, Anhydrides | Inert solvent, 0°C to RT | Milder than AlCl₃ | Can be less reactive | google.com |

| Zeolite (e.g., Hβ) | Anhydrides | Solvent-free or high boiling solvent, elevated temperature | Reusable, environmentally friendly | Requires higher temperatures | researchgate.net |

| Ytterbium triflate (Yb(OTf)₃) | Acyl chlorides, Anhydrides | Ionic liquid or conventional solvent | Catalytic amounts, reusable | Higher cost | zenodo.org |

| Boron trifluoride etherate (BF₃·OEt₂) | Acyl chlorides | Inert solvent, 0°C to RT | Good for sensitive substrates | Moisture sensitive | google.com |

Regioselective and Stereoselective Synthesis of this compound and its Analogues

For many applications, controlling the three-dimensional arrangement of atoms in a molecule is critical. The synthesis of specific stereoisomers of this compound analogues can be achieved through the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Chiral Auxiliaries and Asymmetric Catalysis for Enantiomeric Control

To produce enantiomerically pure analogues of this compound, where the carbon of the ketone is a chiral center, asymmetric synthesis methods are employed. Two common strategies are the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. google.com After the desired stereocenter is created, the auxiliary is removed. For example, a chiral auxiliary like one of Evans' oxazolidinones could be attached to the carboxylic acid end of the molecule. researchgate.net Subsequent reactions, such as an alkylation at the alpha-position to the ketone, would proceed with high stereoselectivity due to the steric influence of the auxiliary.

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. chempap.org For the synthesis of chiral alcohol analogues of this compound, the asymmetric reduction of the ketone is a key step. This can be achieved using various catalytic systems, including:

Biocatalysts: Enzymes, such as ketoreductases from baker's yeast or other microorganisms, can reduce ketones to alcohols with high enantioselectivity. mdpi.com

Organocatalysts: Chiral small organic molecules, such as oxazaborolidines (CBS reagents), can catalyze the reduction of ketones with high enantiomeric excess.

Transition metal catalysts: Chiral complexes of metals like ruthenium, rhodium, or iridium, with chiral ligands such as BINAP, can catalyze the hydrogenation or transfer hydrogenation of ketones to produce chiral alcohols with excellent stereocontrol. chempap.org

Table 2: Methods for Asymmetric Reduction of Ketones

| Method | Catalyst/Reagent | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Biocatalytic Reduction | Ketoreductases (e.g., from baker's yeast) | Aromatic and aliphatic ketones | High enantioselectivity, mild conditions, environmentally friendly | mdpi.com |

| Organocatalytic Reduction | Corey-Bakshi-Shibata (CBS) reagent | Prochiral ketones | Predictable stereochemistry, high enantiomeric excess | |

| Asymmetric Hydrogenation | Ru-BINAP complexes | Aromatic and unsaturated ketones | High turnover numbers, excellent enantioselectivity | chempap.org |

| Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine complexes | Aryl ketones | Uses isopropanol (B130326) or formic acid as hydrogen source | chempap.org |

Diastereoselective Synthesis for Control of Relative Stereochemistry

When a molecule has multiple stereocenters, it is important to control their relative stereochemistry, leading to the formation of specific diastereomers. Diastereoselective synthesis can be achieved by taking advantage of the steric and electronic properties of the starting material and reagents.

For example, if a chiral center is already present in the octanoic acid chain of an this compound analogue, the reduction of the ketone can be influenced by this existing stereocenter, leading to the preferential formation of one diastereomer of the resulting alcohol. This is known as substrate-controlled diastereoselection.

Alternatively, reagent-controlled diastereoselection can be used. For instance, in the reduction of cyclic γ-keto acids, different reducing agents can lead to different diastereomers. nih.gov While this compound is acyclic, similar principles can be applied to control the formation of diastereomers in its analogues. The choice of reducing agent can influence the direction of hydride attack on the carbonyl group, leading to the selective formation of either the syn or anti diastereomer.

Chemical Derivatization and Functional Group Interconversions of this compound

The unique architecture of this compound, which incorporates three distinct functional groups, provides multiple avenues for chemical modification. The strategic manipulation of these groups is fundamental to synthesizing new derivatives with tailored properties, which can serve as key intermediates in more elaborate synthetic pathways. The ability to selectively target each functional group is a cornerstone of its synthetic utility.

Selective Reduction of the Ketone Group in this compound

A significant transformation of this compound is the selective reduction of its ketone group to a secondary alcohol, resulting in the formation of 8-hydroxy-8-(2-thienyl)octanoic acid. This conversion necessitates the use of a reducing agent that exhibits high selectivity for the ketone in the presence of a carboxylic acid and a thiophene ring.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature, which allows for the preferential reduction of the ketone without affecting the other functional groups. The reaction is typically conducted in a protic solvent like methanol (B129727) or ethanol (B145695) at ambient temperature. In contrast, stronger reducing agents such as lithium aluminium hydride (LiAlH₄) would also reduce the carboxylic acid and are therefore less suitable for this selective transformation.

For the complete removal of the carbonyl oxygen, a reaction known as the Wolff-Kishner reduction can be utilized. This process converts the ketone into a methylene (B1212753) group, yielding 8-(2-thienyl)octanoic acid. The reaction is carried out under basic conditions, employing hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol.

Catalytic hydrogenation offers another route for ketone reduction. This method involves hydrogen gas in the presence of a metal catalyst, for instance, palladium on carbon (Pd/C) or Raney nickel. The outcome of the reaction is highly dependent on the choice of catalyst and the specific reaction conditions. It is noteworthy that under certain conditions, catalytic hydrogenation can also lead to the desulfurization of the thiophene ring.

Table 1: Methods for the Selective Reduction of the Ketone in this compound

| Reagent/Method | Product | Reaction Conditions |

| Sodium borohydride (NaBH₄) | 8-hydroxy-8-(2-thienyl)octanoic acid | Methanol/Ethanol, Room Temperature |

| Wolff-Kishner Reduction | 8-(2-thienyl)octanoic acid | Hydrazine hydrate, KOH, Diethylene glycol, High Temperature |

| Catalytic Hydrogenation (e.g., Pd/C) | 8-hydroxy-8-(2-thienyl)octanoic acid or 8-(2-thienyl)octanoic acid | H₂ gas, Catalyst, Solvent, Pressure, Temperature |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is readily converted into a variety of ester and amide derivatives. These transformations are valuable for altering the compound's physical and chemical properties.

Esterification is frequently accomplished through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed. For instance, the reaction of this compound with methanol and a catalytic amount of sulfuric acid yields methyl 8-oxo-8-(2-thienyl)octanoate. A milder alternative involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amidation reactions involve the coupling of the carboxylic acid with an amine. While direct reaction is possible at high temperatures, it is often more efficient to first activate the carboxylic acid using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for this purpose. These agents form a highly reactive intermediate that readily reacts with an amine to produce the corresponding amide.

Table 2: Esterification and Amidation of this compound

| Reaction Type | Reagents | Product Type | Example Product |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Methyl 8-oxo-8-(2-thienyl)octanoate |

| Acyl Chloride Formation then Esterification | SOCl₂ or (COCl)₂, then Alcohol | Ester | Ethyl 8-oxo-8-(2-thienyl)octanoate |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | N-benzyl-8-oxo-8-(2-thienyl)octanamide |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring System

The thiophene ring within this compound is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The position of substitution on the ring is influenced by the directing effect of the 8-oxooctanoic acid substituent. The sulfur atom activates the ring towards electrophilic attack, with a preference for the C5 position (adjacent to the sulfur and ortho to the side chain) and, to a lesser degree, the C3 position (meta to the side chain).

Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For example, nitration with a mixture of nitric and sulfuric acids is expected to primarily yield 5-nitro-8-oxo-8-(2-thienyl)octanoic acid. Similarly, bromination with bromine in acetic acid would likely produce the 5-bromo derivative as the major product.

In contrast, nucleophilic aromatic substitution on the thiophene ring is generally challenging due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring. In the case of this compound, the electron-donating character of the sulfur and the alkyl side chain make nucleophilic substitution difficult without prior modification. However, if a suitable leaving group, such as a halogen, is first introduced onto the ring via electrophilic substitution, subsequent nucleophilic displacement can be achieved under specific reaction conditions.

Table 3: Electrophilic Substitution on the Thiophene Ring of this compound

| Reaction Type | Reagent | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 5-nitro-8-oxo-8-(2-thienyl)octanoic acid |

| Bromination | Br₂, Acetic Acid | 5-bromo-8-oxo-8-(2-thienyl)octanoic acid |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 5-acyl-8-oxo-8-(2-thienyl)octanoic acid |

Advanced Spectroscopic and Chromatographic Characterization of 8 Oxo 8 2 Thienyl Octanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 8-Oxo-8-(2-thienyl)octanoic Acid

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity of atoms and the spatial arrangement of the molecule can be established.

High-resolution ¹H NMR spectroscopy provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the aliphatic chain.

The protons of the 2-substituted thiophene ring typically appear in the aromatic region of the spectrum. Specifically, the proton at position 5 (H-5) is expected to be the most downfield, followed by the protons at positions 3 (H-3) and 4 (H-4). The coupling between these protons (J-coupling) provides information about their relative positions. For instance, the coupling constant between H-4 and H-5 is typically larger than that between H-3 and H-4.

The protons of the octanoic acid chain will appear in the aliphatic region. The methylene (B1212753) protons adjacent to the carbonyl group (C-7) and the carboxylic acid group (C-2) are expected to be the most deshielded of the chain protons, appearing as triplets. The remaining methylene groups will appear as a complex multiplet in the upfield region. The acidic proton of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its signal will disappear upon the addition of D₂O.

Illustrative ¹H NMR Data Table:

| Proton Assignment | Illustrative Chemical Shift (ppm) | Multiplicity | Illustrative Coupling Constant (J, Hz) |

| H-5 (Thiophene) | 7.8 - 8.0 | dd | J = 5.0, 1.1 |

| H-3 (Thiophene) | 7.6 - 7.8 | dd | J = 3.6, 1.1 |

| H-4 (Thiophene) | 7.1 - 7.3 | dd | J = 5.0, 3.6 |

| H-7 (CH₂) | 2.9 - 3.1 | t | J = 7.4 |

| H-2 (CH₂) | 2.3 - 2.5 | t | J = 7.5 |

| H-3, H-4, H-5, H-6 (CH₂) | 1.2 - 1.8 | m | - |

| COOH | 10.0 - 12.0 | br s | - |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the 12 carbon atoms in this compound. The carbonyl carbon of the ketone and the carboxylic acid carbon will appear at the most downfield chemical shifts. princeton.edu The carbons of the thiophene ring will appear in the aromatic region, with the carbon attached to the carbonyl group (C-2') being the most deshielded. The aliphatic carbons will appear in the upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, such as the carbonyl carbons and the substituted thiophene carbon, will be absent in both DEPT spectra but present in the standard ¹³C NMR spectrum.

Illustrative ¹³C NMR and DEPT Data Table:

| Carbon Assignment | Illustrative Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C-8 (C=O, Ketone) | 195 - 200 | Absent | Absent |

| C-1 (COOH) | 175 - 180 | Absent | Absent |

| C-2' (Thiophene) | 140 - 145 | Absent | Absent |

| C-5' (Thiophene) | 133 - 135 | Positive | Positive |

| C-3' (Thiophene) | 131 - 133 | Positive | Positive |

| C-4' (Thiophene) | 127 - 129 | Positive | Positive |

| C-7 (CH₂) | 38 - 42 | Negative | Absent |

| C-2 (CH₂) | 33 - 36 | Negative | Absent |

| C-6 (CH₂) | 28 - 32 | Negative | Absent |

| C-3 (CH₂) | 28 - 32 | Negative | Absent |

| C-5 (CH₂) | 24 - 27 | Negative | Absent |

| C-4 (CH₂) | 24 - 27 | Negative | Absent |

Two-dimensional NMR techniques are essential for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3 with H-4, and H-4 with H-5) and between the adjacent methylene groups in the octanoic acid chain (e.g., H-2 with H-3, H-3 with H-4, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton at C-7 would show a cross-peak with the carbon at C-7.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, the protons at C-7 would show a correlation to the ketone carbonyl carbon (C-8) and the thiophene carbon C-2'. The protons at C-2 would show a correlation to the carboxylic acid carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This can provide information about the three-dimensional structure and conformation of the molecule. For example, NOESY could show spatial proximity between the protons of the thiophene ring and the adjacent methylene group of the octanoyl chain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis of this compound

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Both ESI-MS and APCI-MS are soft ionization techniques that are well-suited for the analysis of moderately polar molecules like this compound.

ESI-MS: In positive ion mode, ESI-MS would be expected to produce the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant species due to the acidic nature of the carboxylic acid group. ESI is generally a very soft ionization method, leading to minimal fragmentation in the source.

APCI-MS: APCI is a gas-phase ionization technique that can also be used for this compound. It might lead to slightly more in-source fragmentation compared to ESI, but would still primarily produce the protonated or deprotonated molecular ion.

Illustrative MS Data Table:

| Ion | Illustrative m/z (Positive Mode) | Illustrative m/z (Negative Mode) |

| [M+H]⁺ | 241.0947 | - |

| [M+Na]⁺ | 263.0766 | - |

| [M-H]⁻ | - | 239.0799 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information.

For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include:

Alpha-cleavage adjacent to the ketone carbonyl group, leading to the formation of a stable thienoyl cation (m/z 111) and the loss of the C₇H₁₃O₂ radical. libretexts.org

Loss of water (H₂O) from the carboxylic acid group.

Cleavage of the C-C bonds within the aliphatic chain.

For the [M-H]⁻ ion, major fragmentation pathways would likely involve:

Loss of CO₂ from the carboxylate group.

Cleavage of the bond between C-7 and C-8, leading to a resonance-stabilized enolate.

By analyzing the fragmentation patterns, the connectivity of the thienyl group, the carbonyl group, and the octanoic acid chain can be definitively confirmed.

Illustrative MS/MS Fragmentation Table for [M+H]⁺ (m/z 241.0947):

| Illustrative Fragment m/z | Proposed Fragment Structure/Loss |

| 223.0841 | [M+H - H₂O]⁺ |

| 195.0892 | [M+H - H₂O - CO]⁺ |

| 111.0158 | [C₅H₃OS]⁺ (Thienoyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₂H₁₆O₃S, HRMS provides the experimental mass-to-charge ratio (m/z) with a precision that allows differentiation from other compounds with the same nominal mass. parchem.comsigmaaldrich.com

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). This calculated value serves as a benchmark against which the experimentally determined mass is compared. A low mass error, typically in the parts-per-million (ppm) range, between the theoretical and measured values provides strong evidence for the assigned chemical formula. Techniques like Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry are often employed for such analyses, offering both high resolution and sensitivity for the accurate determination of keto acids and related molecules. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃S |

| Theoretical Monoisotopic Mass (Da) | 240.08201 |

| Nominal Mass (Da) | 240 |

Chromatographic Method Development for Purity Assessment and Isolation of this compound

High-Performance Liquid Chromatography (HPLC) Method Validation and Optimization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, and detector to achieve efficient separation from potential impurities.

For aromatic and keto-containing carboxylic acids, reversed-phase chromatography is commonly utilized. helixchrom.comnih.gov A C18 column is a frequent choice, offering effective separation based on hydrophobicity. The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate (B1210297) or a pH modifier like formic acid to ensure consistent ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound with a good peak shape in a reasonable timeframe. nih.gov Detection can be accomplished using a UV detector, leveraging the chromophore of the thiophene ring, or a mass spectrometer for enhanced sensitivity and specificity. researchgate.net

Method validation is critical to ensure the reliability of the results. This process involves evaluating parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | nih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile | nih.govhelixchrom.com |

| Elution | Gradient | nih.gov |

| Detector | UV (e.g., 255 nm) or Mass Spectrometry (MS) | researchgate.net |

| Linearity (R²) | > 0.995 | nih.govresearchgate.net |

| Accuracy (Recovery %) | 78% - 114% | nih.gov |

| Precision (RSD %) | < 10% | nih.govnih.gov |

| LOD (µg/mL) | 0.07 - 0.2 | researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Direct analysis of carboxylic acids by Gas Chromatography (GC) is challenging due to their high polarity and low volatility, which lead to poor chromatographic performance and thermal instability. nih.gov Therefore, a derivatization step is required to convert the carboxylic acid and keto functional groups into more volatile and thermally stable forms prior to GC analysis.

Common derivatization strategies include esterification of the carboxylic acid and oximation of the ketone. Silylation is a widely used technique where active hydrogens, such as in the carboxylic acid group, are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netlmaleidykla.lt Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. lmaleidykla.lt The ketone group can be converted to an oxime derivative using reagents like hydroxylamine (B1172632) or O-ethylhydroxylamine. nih.govmssm.edu This two-step derivatization process yields a compound that is amenable to GC-MS analysis, allowing for high-resolution separation and sensitive detection.

| Functional Group | Derivatization Reaction | Reagent Example | Reference |

|---|---|---|---|

| Carboxylic Acid | Silylation (Esterification) | BSTFA, TMSDMC | nih.govlmaleidykla.lt |

| Ketone | Oximation | Hydroxylamine, O-Ethylhydroxylamine hydrochloride | nih.govmssm.edu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound is an achiral molecule as it does not possess a stereocenter. However, Supercritical Fluid Chromatography (SFC) is a premier technique for the separation of enantiomers of chiral compounds. Should a chiral analog of the title compound be synthesized, SFC would be the method of choice for its resolution. selvita.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional HPLC. chromatographyonline.com For chiral separations, a chiral stationary phase (CSP) is employed. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely successful in resolving a broad range of racemic compounds, including acids. acs.org To elute the compounds and enhance selectivity, an organic modifier, typically an alcohol like methanol or ethanol (B145695), is added to the CO₂ mobile phase. chromatographyonline.com Acidic or basic additives may also be used to improve peak shape and resolution for ionizable analytes. chromatographyonline.com SFC is recognized as a "green" chromatography technique due to its significant reduction in the use of organic solvents. selvita.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions appear as peaks in the FTIR spectrum. The spectrum of this compound is expected to show distinct peaks corresponding to its constituent functional groups: a carboxylic acid, a ketone, and a thiophene ring.

The carboxylic acid group gives rise to two prominent features: a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1710-1700 cm⁻¹. tutorchase.comyoutube.com The ketone carbonyl (C=O) stretch is also strong and typically appears around 1715 cm⁻¹ for aliphatic ketones. orgchemboulder.com In this molecule, conjugation with the thiophene ring would shift the ketone's C=O absorption to a lower wavenumber (frequency), likely in the 1685-1665 cm⁻¹ range. orgchemboulder.com The thiophene ring itself will exhibit several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹, C=C ring stretching in the 1550-1400 cm⁻¹ region, and C-S stretching vibrations at lower frequencies. nii.ac.jpiosrjournals.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad | youtube.com |

| Carboxylic Acid | C=O stretch | 1710 - 1700 | Strong | tutorchase.com |

| Ketone (conjugated) | C=O stretch | 1685 - 1665 | Strong | orgchemboulder.com |

| Thiophene Ring | Aromatic C-H stretch | ~3100 | Medium to Weak | nii.ac.jp |

| Alkyl Chain | Aliphatic C-H stretch | 2950 - 2850 | Strong | researchgate.net |

| Thiophene Ring | C=C ring stretch | 1550 - 1400 | Medium to Weak | iosrjournals.orgresearchgate.net |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. This non-destructive analytical technique is particularly sensitive to the vibrations of the non-polar bonds and symmetric stretching modes within the molecule, complementing information obtained from infrared spectroscopy. The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrations of the thiophene ring, the alkyl chain, and the carbonyl and carboxyl functional groups.

The analysis of the Raman spectrum allows for the identification and characterization of the key structural features of the molecule. The thiophene ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic thiophene ring are typically observed in the high-frequency region of the spectrum. The in-plane and out-of-plane bending vibrations of these C-H bonds also give rise to specific Raman signals at lower wavenumbers. iosrjournals.org Furthermore, the C-C and C-S stretching modes within the thiophene ring produce strong and sharp bands, which are indicative of the heterocyclic aromatic system. iosrjournals.orgmdpi.com For 2-substituted thiophenes, characteristic bands are observed for the ring vibrations. iosrjournals.org

The octanoic acid chain contributes to the spectrum with its characteristic aliphatic C-H stretching and bending vibrations. The methylene (CH2) groups of the long alkyl chain give rise to prominent bands corresponding to symmetric and asymmetric stretching, as well as scissoring, wagging, and twisting modes. The terminal methyl (CH3) group also has its own distinct vibrational signatures.

The carbonyl (C=O) group of the ketone and the carboxylic acid function are also Raman active. The C=O stretching vibration, in particular, gives rise to a strong and characteristic band in the spectrum. The position of this band can be influenced by the electronic environment, including conjugation with the thiophene ring. The hydroxyl (O-H) and C-O stretching vibrations of the carboxylic acid group can also be observed, although the O-H stretching band is often broad.

By combining the analysis of these characteristic group frequencies, a comprehensive vibrational assignment for this compound can be achieved. This detailed spectroscopic information is crucial for the structural elucidation and quality control of this compound.

Detailed Research Findings

Detailed analysis of the Raman spectrum of this compound reveals a complex pattern of vibrational modes. The high-frequency region, typically from 2800 to 3100 cm⁻¹, is dominated by the C-H stretching vibrations of the aliphatic octanoic acid chain and the aromatic thiophene ring. The aromatic C-H stretching vibrations of the thiophene ring are expected at slightly higher wavenumbers compared to the aliphatic ones. researchgate.net

The region between 1000 cm⁻¹ and 1700 cm⁻¹ is particularly informative, containing the C=C stretching vibrations of the thiophene ring, the C=O stretching of the ketone and carboxylic acid, and various C-H bending modes. The C=C stretching vibrations of the thiophene ring typically appear as a set of bands. iosrjournals.orgrsc.org The C=O stretching vibration is expected to be a strong band, and its position can provide information about the conjugation with the thiophene ring.

The lower frequency region, below 1000 cm⁻¹, contains the C-S stretching vibrations of the thiophene ring, as well as various skeletal vibrations of the entire molecule. iosrjournals.org The in-plane and out-of-plane bending vibrations of the thiophene ring C-H bonds are also found in this region. iosrjournals.org

The table below provides a summary of the expected characteristic Raman bands for this compound based on the analysis of its functional groups and related compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Assignment |

| Aromatic C-H Stretch | 3120 - 3050 | Thiophene Ring |

| Aliphatic C-H Stretch | 2950 - 2850 | Octanoic Acid Chain |

| C=O Stretch (Ketone) | 1680 - 1660 | Thienyl Ketone |

| C=O Stretch (Carboxylic Acid) | 1660 - 1640 | Carboxylic Acid |

| C=C Stretch | 1550 - 1400 | Thiophene Ring |

| CH₂ Scissoring | 1470 - 1440 | Octanoic Acid Chain |

| C-H In-plane Bend | 1300 - 1000 | Thiophene Ring |

| C-S Stretch | 750 - 650 | Thiophene Ring |

| C-H Out-of-plane Bend | 900 - 700 | Thiophene Ring |

Theoretical and Computational Chemistry Studies of 8 Oxo 8 2 Thienyl Octanoic Acid

Electronic Structure and Quantum Chemical Analysis of 8-Oxo-8-(2-thienyl)octanoic Acid

Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These studies can predict molecular geometry, stability, and regions of reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of medium-sized organic molecules like this compound.

A typical DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. A common approach would involve using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a Pople-style basis set like 6-31G(d,p) to describe the atomic orbitals.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting intermolecular interactions.

Illustrative Data Table for DFT-Calculated Properties (Disclaimer: The following data are hypothetical and for illustrative purposes only, demonstrating the typical output of a DFT calculation.)

| Property | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -955.12345 | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -6.54 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.31 | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher levels of theory and can provide more accurate results, especially for systems where electron correlation is important. umn.edu

While computationally more demanding than DFT, these methods would be used to benchmark and validate the results from DFT calculations. For a molecule like this compound, MP2 calculations could provide a more refined energy profile and a more accurate description of non-covalent interactions that might influence its conformational preferences. umn.edu

Conformational Landscape and Molecular Dynamics Simulations of this compound

The flexibility of the seven-carbon aliphatic chain in this compound means it can adopt a vast number of different shapes, or conformations. Understanding this conformational landscape is crucial as the molecule's shape can dictate its physical properties and biological activity.

To explore the potential energy surface of the molecule, a systematic or stochastic conformational search would be performed. Algorithms like the Monte Carlo Multiple Minimum (MCMM) or Low-Mode search are designed to efficiently sample different orientations of the rotatable bonds in the octanoic acid chain. nih.gov Each conformation generated would then be subjected to energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) or a quantum method to find the nearest local energy minimum.

This process would result in a library of low-energy conformers, ranked by their relative stability. Analysis of these structures would reveal the most probable shapes of the molecule and identify key intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ketone oxygen, that stabilize certain conformations.

While conformational searches identify possible structures, Molecular Dynamics (MD) simulations provide a picture of how the molecule moves and behaves over time in a realistic environment. An MD simulation would involve placing one or more molecules of this compound in a simulation box filled with explicit solvent molecules, such as water or a non-polar solvent like hexane.

The simulation would solve Newton's equations of motion for every atom over a period of nanoseconds to microseconds. The resulting trajectory provides a wealth of information. nih.gov It would show how the molecule transitions between different conformations, how it interacts with solvent molecules, and how the flexible tail and the polar head group behave. For instance, in water, one would expect the carboxylic acid group to be solvated and the hydrophobic alkyl chain to potentially fold to minimize its contact with water. Such simulations are critical for understanding the molecule's solubility and its behavior at interfaces.

Illustrative Data Table for MD Simulation Analysis (Disclaimer: The following data are hypothetical and for illustrative purposes only, demonstrating the typical output of an MD simulation analysis.)

| Analyzed Property | Simulation Solvent | Illustrative Finding | Interpretation |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Water | Fluctuates between 2.0 - 4.5 Å | Indicates high conformational flexibility of the molecule in an aqueous environment. |

| Radius of Gyration (Rg) | Water | Average of 5.2 Å | Suggests a relatively compact, folded structure in water. |

| Radial Distribution Function (g(r)) of water around COOH | Water | High peak at 2.8 Å | Shows strong hydrogen bonding and a structured solvation shell around the carboxylic acid group. |

| End-to-End Distance of Alkyl Chain | Hexane | Average of 9.5 Å | Suggests a more extended conformation in a non-polar solvent. |

Reaction Mechanism Elucidation and Pathway Prediction for Chemical Transformations of this compound

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This includes identifying reactants, products, intermediates, and the high-energy transition states that connect them. nih.gov

For this compound, several reactions could be of interest. A prime example would be the reduction of the ketone group to a secondary alcohol. A computational study of this reaction would involve:

Locating Transition States: Using methods like Synchronous Transit-Guided Quasi-Newton (STQN), the geometry of the transition state for the hydride attack on the carbonyl carbon would be located.

Calculating Activation Energies: The energy difference between the reactants and the transition state would be calculated to determine the activation barrier of the reaction. A lower barrier indicates a faster reaction. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the located transition state correctly connects the reactants and the desired product along the reaction pathway.

Such studies could compare different reducing agents or predict the stereochemical outcome of the reaction, providing insights that are highly valuable for synthetic chemistry applications.

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

No specific studies on transition state locating and Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound have been found in the surveyed literature.

In computational chemistry, locating a transition state is crucial for understanding the mechanism of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods, are employed to find the precise geometry of this transient species.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located saddle point indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.

Prediction of Regioselectivity, Chemoselectivity, and Stereoselectivity in Synthetic Reactions

There is no available research that computationally predicts the regioselectivity, chemoselectivity, or stereoselectivity of synthetic reactions involving this compound.

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions where multiple products could be formed:

Regioselectivity: In reactions where a reagent can attack multiple sites on a molecule, computational methods can predict the favored site of reaction. This is often achieved by calculating and comparing the activation energies for the different possible reaction pathways. Local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices, can also provide insights into the most reactive sites of a molecule.

Chemoselectivity: When a molecule contains multiple functional groups that could react with a given reagent, computational models can predict which group will preferentially react. This is also typically determined by comparing the activation energy barriers for the competing reaction pathways.

Stereoselectivity: For reactions that can produce different stereoisomers, computational chemistry can predict the dominant isomer. This is accomplished by calculating the energies of the diastereomeric transition states leading to the different stereoproducts. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound, focusing on non-biological properties, were found in the literature. QSAR is a computational modeling method that aims to establish a relationship between the chemical structures of compounds and their properties.

Descriptor Generation and Feature Selection

The foundational step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a given set of molecules, a wide array of descriptors can be generated, categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, dipole moment).

Following descriptor generation, a crucial step is feature selection. Given the large number of potential descriptors, many may be irrelevant or redundant. Feature selection algorithms (e.g., genetic algorithms, recursive feature elimination) are used to identify the subset of descriptors that are most correlated with the property of interest, leading to more robust and interpretable models.

Model Development and Validation for Predicted Properties

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the target property. Various statistical and machine learning methods can be employed for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The predictive power of the developed QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) are used to assess the model's stability and robustness using the training data.

External Validation: The model's ability to predict the properties of new, unseen compounds is evaluated using an external test set of molecules that were not used during model development.

A statistically significant and validated QSAR model can then be used to predict the properties of novel compounds, guiding experimental efforts.

Potential Applications and Future Research Directions for 8 Oxo 8 2 Thienyl Octanoic Acid

8-Oxo-8-(2-thienyl)octanoic Acid as a Building Block in Organic Synthesis

The primary and most well-documented application of this compound is in the field of organic synthesis, where it serves as a crucial starting material for biologically important molecules.

This compound is a key precursor in the total synthesis of biotin (B1667282), also known as vitamin H or vitamin B7. Biotin is a vital coenzyme in a variety of carboxylation reactions and is considered a complex natural product due to its bicyclic ureido-tetrahydrothiophene structure. The synthesis of biotin from this compound represents a classic example of utilizing a thiophene (B33073) ring as a masked precursor to a portion of a more complex saturated heterocyclic system.

The synthetic pathway involves several key transformations where the octanoic acid side chain and the thiophene ring of the precursor are methodically elaborated to construct the final intricate structure of biotin.

The conversion of this compound into biotin is a prime example of its use as an intermediate for heterocyclic compound development. The thiophene moiety is the key to this transformation. Through a series of chemical reactions, the aromatic thiophene ring is reduced and modified to form the tetrahydrothiophene (B86538) portion of the biotin molecule.

The development of the biotin pharmacophore from this intermediate involves several key steps, which can be summarized as follows:

| Step | Reaction Type | Description |

| 1 | Ketone Reduction | The ketone group at the 8-position is typically reduced to a hydroxyl group. |

| 2 | Thiophene Ring Reduction | The aromatic thiophene ring is hydrogenated, often using a catalyst like Raney nickel, to form a saturated tetrahydrothiophene ring. This step is a critical transformation. |

| 3 | Stereochemical Control | Synthetic strategies are employed to control the stereochemistry at multiple chiral centers, leading to the desired biologically active d-biotin isomer. |

| 4 | Urea (B33335) Ring Formation | The final step involves the construction of the fused urea (ureido) ring to complete the bicyclic system of biotin. |

This synthetic route highlights the utility of this compound in creating complex heterocyclic structures that are essential for biological function.

Exploration of the this compound Scaffold in Materials Science

While its role in biotin synthesis is well-established, the unique molecular architecture of this compound suggests potential for its exploration in materials science, although current research in this area is limited.

The presence of a carboxylic acid group and a reactive ketone, along with the thiophene ring, makes this compound a candidate for incorporation into polymers. The carboxylic acid could be used for polyester (B1180765) or polyamide formation, while the thiophene ring is a well-known component of conducting polymers. Future research could explore its use as a monomer or an additive to create functional polymers with tailored electronic or physical properties.

The amphiphilic nature of this compound, possessing a polar carboxylic acid head and a more nonpolar thiophene-containing tail, could potentially be exploited in the field of supramolecular chemistry. Investigations into its self-assembly in various solvents could reveal the formation of interesting nanostructures like micelles or vesicles. These ordered assemblies could have applications in encapsulation or as templates for nanomaterial synthesis, representing a promising avenue for future studies.

Advanced Research on Spectroscopic Probes and Analytical Standards

The application of this compound as a spectroscopic probe or analytical standard is not widely reported. However, its distinct chemical structure could, in theory, be leveraged for such purposes. The thiophene ring offers a chromophore that could be modified to develop fluorescent or colorimetric sensors. Furthermore, as a key intermediate in a major industrial synthesis, it serves as an important analytical standard for monitoring the progress and purity of reactions in the production of biotin. Future research could focus on developing derivatives of this compound that are specifically designed for advanced spectroscopic applications.

Development as an Internal Standard for Quantitative Analysis

In the field of quantitative analysis, particularly in chromatography and mass spectrometry, internal standards are crucial for achieving accurate and reliable measurements. An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument.

This compound exhibits several characteristics that make it a promising candidate for development as an internal standard, especially for the analysis of related long-chain fatty acids or other thiophene-containing compounds. The presence of the thiophene ring and the oxo group provides a distinct mass-to-charge ratio and fragmentation pattern in mass spectrometry, allowing for clear differentiation from endogenous molecules.

Future research could focus on the synthesis of isotopically labeled versions of this compound, for example, by incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms. Such labeled compounds would be ideal internal standards as they co-elute with the analyte in chromatography but are easily distinguished by their higher mass in the mass spectrometer. This approach is a well-established strategy for the accurate quantification of various compounds in complex biological matrices. The development of such standards would be particularly valuable for pharmacokinetic studies or environmental monitoring of structurally related pollutants.

Use in Spectroscopic Studies of Molecular Interactions

The distinct spectral properties inherent to the functional groups of this compound make it a valuable tool for spectroscopic investigations of molecular interactions. The thiophene ring, a heteroaromatic system, possesses unique electronic transitions that can be probed using UV-Visible and fluorescence spectroscopy.

Theoretical studies on similar molecules, such as ferrocenyl hetaryl ketones, have demonstrated that the electronic absorption spectra are characterized by specific transitions, including d → π* and π → π* transitions. nih.gov The position and intensity of these absorption bands are sensitive to the local environment, including solvent polarity and the presence of other interacting molecules.

Furthermore, the carbonyl (C=O) stretching vibration in the infrared (IR) spectrum is a sensitive probe of its immediate surroundings. nih.gov Changes in the vibrational frequency of the carbonyl group can provide insights into hydrogen bonding interactions with protic solvents or other hydrogen bond donors. acs.orgnih.gov Similarly, the carboxylic acid group can participate in dimerization through hydrogen bonding, which can be readily studied using IR spectroscopy.

Future research could employ various spectroscopic techniques to study the self-assembly of this compound in different media or its binding to macromolecules such as proteins or nucleic acids. Such studies would contribute to a fundamental understanding of non-covalent interactions involving thiophene and keto-acid functionalities.

Theoretical Exploration of Novel Reactivity and Unconventional Transformations of this compound

The reactivity of this compound is governed by its three primary functional groups: the thiophene ring, the ketone, and the carboxylic acid. While the individual reactivity of these groups is well-understood, their interplay within the same molecule could lead to novel and unconventional chemical transformations.

The thiophene ring can undergo electrophilic substitution reactions, and its reactivity is influenced by the deactivating effect of the acyl group. The ketone functionality is susceptible to nucleophilic attack and can be a handle for various carbon-carbon bond-forming reactions. The carboxylic acid group can be converted into a range of derivatives, including esters, amides, and acid chlorides, which are themselves versatile synthetic intermediates. libretexts.org

Theoretical studies, employing computational chemistry methods such as Density Functional Theory (DFT), could be instrumental in predicting the most likely sites of reaction and the energy barriers for various transformations. For instance, calculations could explore the potential for intramolecular cyclization reactions, where the carboxylic acid or its derivative reacts with the thiophene ring or the ketone. Such theoretical explorations can guide synthetic chemists in designing experiments to achieve novel molecular architectures.

Furthermore, the presence of both a ketone and a carboxylic acid opens up possibilities for tandem reactions. For example, a selective reduction of the ketone followed by lactonization with the carboxylic acid could yield a bicyclic product. The exploration of such transformations could lead to the discovery of new synthetic methodologies and the creation of complex molecules with potential biological activity.

Q & A

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.